Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a formyl group and a methoxy group, along with a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its reactivity and functional groups.
Mechanism of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is applied .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons or functional groups. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of the enzymes it interacts with.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can activate certain signaling pathways by binding to receptors or other signaling molecules, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular stress and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within the cytoplasm and other cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a formylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-methoxypyrrolidine-1-carboxylate: Similar structure but lacks the formyl group.
Indole derivatives: Share some structural features and are used in similar research applications
Uniqueness
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a methoxy group on the pyrrolidine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIXKICCDVTSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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